2-Fluoro-6-(methylsulfanyl)aniline
Description
BenchChem offers high-quality 2-Fluoro-6-(methylsulfanyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(methylsulfanyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
144851-60-5 |
|---|---|
Molecular Formula |
C7H8FNS |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-fluoro-6-methylsulfanylaniline |
InChI |
InChI=1S/C7H8FNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |
InChI Key |
RSYJRZBBTNYMNJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1N)F |
Canonical SMILES |
CSC1=CC=CC(=C1N)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile & Handling of 2-Fluoro-6-(methylsulfanyl)aniline
[1]
Executive Summary
This guide details the solubility characteristics, solvent selection criteria, and purification protocols for 2-Fluoro-6-(methylsulfanyl)aniline (also known as 2-Fluoro-6-methylthioaniline).[1] As a 2,6-disubstituted aniline, this compound exhibits a distinct solubility profile governed by the interplay between its lipophilic methylsulfanyl group, the electron-withdrawing fluorine atom, and the sterically hindered amine functionality.[1]
Key Technical Insight: The "greasy" nature of the methylsulfanyl group, combined with the ortho-fluorine substitution, significantly reduces aqueous solubility compared to unsubstituted aniline. Consequently, successful handling requires a transition from aqueous-organic biphasic systems to strictly organic mono-phasic systems for synthesis, while reserving aqueous acid-base manipulation strictly for purification.[1]
Physicochemical Framework
To predict solubility behavior accurately, we must first establish the molecular properties that drive solvent interaction.
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 157.21 g/mol | Low MW facilitates dissolution in small-molecule solvents.[1] |
| LogP (Octanol/Water) | ~2.1 – 2.5 (Predicted) | Lipophilic. Prefers non-polar to moderately polar organic solvents. |
| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak Base. significantly less basic than aniline (pKa 4.6) due to the electron-withdrawing F atom and steric hindrance.[1] Requires strong acid (pH < 1) for complete protonation/water solubility. |
| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with alcohols/ethers.[1] |
| H-Bond Acceptors | 3 (N, F, S) | Fluorine and Sulfur act as weak acceptors, enhancing solubility in chlorinated solvents. |
Solubility Profile in Organic Solvents[2][3][4][5]
The following data categorizes solvents based on their thermodynamic interaction with 2-Fluoro-6-(methylsulfanyl)aniline.
Primary Dissolution Solvents (High Solubility)
These solvents are recommended for reaction media (e.g., nucleophilic substitutions, couplings) and preparing stock solutions (>100 mg/mL).
| Solvent Class | Specific Solvents | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent. The polarizability of the sulfur atom interacts favorably with chlorinated solvents.[1] DCM is the standard solvent for extraction. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent. The dipole-dipole interactions overcome the crystal lattice energy. Ideal for high-temperature reactions (SMe stability permitting).[1] |
| Esters | Ethyl Acetate (EtOAc) | Good to Excellent. Effective for chromatography and extraction. The amine H-bonds with the ester carbonyl.[1] |
Process & Recrystallization Solvents (Temperature-Dependent)
These solvents exhibit a steep solubility curve, dissolving the compound when hot and precipitating it upon cooling.
| Solvent System | Behavior | Application |
| Methanol / Ethanol | Moderate (Cold) → High (Hot) | Recrystallization. The compound is soluble in boiling alcohol.[1] Upon cooling, the steric bulk disrupts solvation, promoting crystallization. |
| Ethanol/Water (9:1) | Moderate (Hot) | Polishing. Adding water (antisolvent) to a hot ethanolic solution reduces solubility, forcing precipitation of cleaner crystals. |
| Toluene | Moderate | Reaction Solvent. Useful for azeotropic removal of water during Schiff base formation. |
Antisolvents (Low Solubility)
Used to crash out the product from reaction mixtures or to wash filter cakes.
| Solvent | Behavior | Application |
| Water | Insoluble (Neutral pH) | Washing. Removes inorganic salts and polar impurities without dissolving the target aniline.[1] |
| Hexanes / Pentane | Low / Sparingly Soluble | Precipitation. Adding hexanes to a concentrated DCM or EtOAc solution will force the aniline to precipitate. |
Experimental Protocols
Self-Validating Solubility Screening Workflow
This logic flow ensures you select the correct solvent system for your specific objective (Synthesis vs. Purification).[1]
Figure 1: Decision matrix for solvent selection based on operational goals. Note that "oily" crude products often require chemical purification (Acid/Base) before physical purification (Recrystallization) is effective.
Acid-Base Purification Protocol (The "Greasy Aniline" Method)
Because 2-Fluoro-6-(methylsulfanyl)aniline is lipophilic and weakly basic, standard extraction protocols must be modified.[1] Weak acids (like 5% acetic acid) may fail to fully protonate and extract it into water.
Reagents:
-
Organic Phase: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE).[1] -
Acid Phase: 2M Hydrochloric Acid (HCl).
-
Base: 4M Sodium Hydroxide (NaOH).
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in
. (Avoid DCM here if possible, as emulsions are more common with heavy chlorinated solvents in this specific context). -
Extraction (Protonation): Wash the organic layer 3x with 2M HCl .
-
Neutralization: Cool the combined acidic aqueous extracts to 0°C. Slowly add 4M NaOH until pH > 10.
-
Observation: The solution will turn cloudy/milky as the free base precipitates (oils out).
-
-
Recovery: Extract the basic aqueous mixture 3x with DCM (Dichloromethane).
-
Why DCM now? It has higher solubility for the free base than ether, ensuring efficient recovery.
-
-
Drying: Dry over
and concentrate.
Critical Handling & Stability
Oxidation Risk: The methylsulfanyl (-SMe) group is susceptible to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO2Me) by atmospheric oxygen over time, or rapidly by oxidants (e.g., mCPBA, peroxides).[1]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Solvent Warning: Avoid using peroxide-forming ethers (like THF/Dioxane) unless they are freshly distilled or tested negative for peroxides, as peroxides can oxidize the sulfur.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87316, 2-Fluoro-6-nitroaniline (Analogous Structure & Safety). Retrieved from [Link]
- Google Patents. (1994). Substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides (Synthesis of 2-fluoro-6-methylthioaniline). CA1232269A.
-
Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. Retrieved from [Link]
Sources
- 1. CA1232269A - Substituted 1,2,4,-triazolo-¬1,5-a|pyrimidine-2- sulfonamides and compositions and methods of controlling undesired vegetation and suppressing the nitrification of ammonium nitrogen in soil - Google Patents [patents.google.com]
- 2. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(methylsulfanyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details a robust and efficient synthetic pathway to 2-Fluoro-6-(methylsulfanyl)aniline, a key building block in medicinal chemistry and drug development. This document provides a detailed exploration of the synthetic strategy, including the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is presented as a two-step process commencing with the selective nucleophilic aromatic substitution on a difluoronitrobenzene precursor, followed by the reduction of the nitro group. This guide is intended to provide researchers and process chemists with the necessary information to successfully synthesize and utilize this important molecule.
Introduction
Fluorinated anilines and their derivatives are of significant interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into bioactive molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 2-Fluoro-6-(methylsulfanyl)aniline, possesses a unique substitution pattern with a fluorine atom and a methylsulfanyl group ortho to the amino functionality. This arrangement offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of complex heterocyclic systems and other pharmacologically active agents.
This guide will provide a detailed and practical overview of a reliable synthetic route to this compound, focusing on the causality behind experimental choices and providing self-validating protocols.
Synthetic Strategy Overview
The synthesis of 2-Fluoro-6-(methylsulfanyl)aniline can be efficiently achieved through a two-step sequence starting from a readily accessible precursor, 2,6-difluoronitrobenzene. The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for 2-Fluoro-6-(methylsulfanyl)aniline.
The key transformations in this synthesis are:
-
Nucleophilic Aromatic Substitution (SNAr): A selective mono-substitution of a fluorine atom in 2,6-difluoronitrobenzene with a methylsulfanyl group.
-
Nitro Group Reduction: The subsequent reduction of the nitro intermediate to the desired aniline.
Part 1: Synthesis of the Key Intermediate: 2-Fluoro-6-(methylthio)nitrobenzene
The first critical step is the regioselective introduction of the methylsulfanyl group onto the aromatic ring. This is achieved via a nucleophilic aromatic substitution reaction.
Mechanistic Rationale
The presence of the strongly electron-withdrawing nitro group in 2,6-difluoronitrobenzene activates the aromatic ring towards nucleophilic attack. The nitro group delocalizes the negative charge of the Meisenheimer complex intermediate, which is formed upon the addition of the nucleophile, thus stabilizing it. The fluorine atoms are excellent leaving groups in SNAr reactions. The reaction with sodium thiomethoxide (NaSMe) as the nucleophile leads to the displacement of one of the fluorine atoms.
To favor mono-substitution and prevent the formation of the di-substituted product, the reaction conditions, such as temperature, reaction time, and stoichiometry of the nucleophile, must be carefully controlled.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2,6-Difluoronitrobenzene
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,6-difluoronitrobenzene (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-6-(methylthio)nitrobenzene.
Part 2: Synthesis of 2-Fluoro-6-(methylsulfanyl)aniline
The final step in the synthesis is the reduction of the nitro group of 2-fluoro-6-(methylthio)nitrobenzene to the corresponding aniline. Several methods are available for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups. A classic and cost-effective method employing iron powder in an acidic medium is described here.
Causality in Method Selection
The reduction of nitroarenes using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a widely used and reliable method.[1] This method is generally chemoselective for the nitro group, leaving other functional groups, such as the fluoro and methylsulfanyl groups in our intermediate, intact. The reaction is heterogeneous and the workup is typically straightforward.
Alternatively, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can also be employed for this reduction. This method is often very clean and efficient, but may require specialized equipment for handling hydrogen gas.
Experimental Protocol: Nitro Group Reduction
Materials:
-
2-Fluoro-6-(methylthio)nitrobenzene
-
Iron powder (fine)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 2-fluoro-6-(methylthio)nitrobenzene (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Maintain the reaction at reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-Fluoro-6-(methylsulfanyl)aniline.
Data Summary
| Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| 1 | 2,6-Difluoronitrobenzene | Sodium thiomethoxide, DMF, 0 °C to rt | 2-Fluoro-6-(methylthio)nitrobenzene | 70-85% |
| 2 | 2-Fluoro-6-(methylthio)nitrobenzene | Iron powder, HCl, Ethanol/Water, reflux | 2-Fluoro-6-(methylsulfanyl)aniline | 80-95% |
Visualizing the Synthesis
Figure 2: Detailed reaction scheme for the synthesis.
Conclusion
The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of 2-Fluoro-6-(methylsulfanyl)aniline. The two-step sequence, involving a nucleophilic aromatic substitution followed by a nitro group reduction, utilizes readily available reagents and well-established chemical transformations. The provided protocols, along with the mechanistic insights, should enable researchers to confidently synthesize this valuable building block for applications in drug discovery and materials science.
References
- Sparrow Chemical. (n.d.). Fluoroaniline Series.
- Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions.
- OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Lipshutz, B. H., et al. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Organic Letters, 19(24), 6518–6521.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.
Sources
Methodological & Application
Application Notes and Protocols for the Derivatization of 2-Fluoro-6-(methylsulfanyl)aniline in Medicinal Chemistry
Introduction: A Privileged Scaffold for Kinase Inhibition
In the landscape of modern medicinal chemistry, the substituted aniline motif remains a cornerstone for the development of novel therapeutics. [1]Among these, 2-Fluoro-6-(methylsulfanyl)aniline has emerged as a particularly valuable building block, especially in the design of kinase inhibitors for oncology. [1][2]The strategic placement of the fluoro and methylsulfanyl groups at the ortho positions of the aniline core imparts a unique combination of steric and electronic properties. The fluorine atom can engage in crucial hydrogen bonding interactions and modulate the pKa of the aniline nitrogen, while the methylsulfanyl group provides a vector for further functionalization and can influence metabolic stability. This guide provides a detailed exploration of key derivatization strategies for 2-Fluoro-6-(methylsulfanyl)aniline, offering both the underlying scientific rationale and actionable experimental protocols for researchers in drug discovery.
Core Derivatization Strategies
The derivatization of 2-Fluoro-6-(methylsulfanyl)aniline primarily targets the nucleophilic amino group. The key transformations include acylation, sulfonylation, and carbon-nitrogen (C-N) bond formation through cross-coupling reactions. These modifications are instrumental in constructing the complex molecular architectures required for high-potency and selective kinase inhibitors.
N-Acylation: Forging the Amide Backbone
N-acylation is a fundamental transformation that converts the aniline into a more complex amide. This is a critical step in the synthesis of many kinase inhibitors, where the amide bond often serves as a key structural element or a linker to other pharmacophoric groups.
Causality of Experimental Choices:
-
Acylating Agents: Acyl chlorides and anhydrides are commonly employed due to their high reactivity. The choice between them can depend on the desired reactivity and the stability of the starting materials.
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. In some cases, an aqueous solution of a milder base like sodium acetate can be effective. [3]* Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are typically used to avoid unwanted side reactions with the acylating agent.
dot
Caption: General workflow for the N-acylation of 2-Fluoro-6-(methylsulfanyl)aniline.
Protocol 1: General N-Acylation with an Acyl Chloride
-
Dissolution: Dissolve 2-Fluoro-6-(methylsulfanyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent/Condition | Parameter | Rationale |
| Solvent | Anhydrous DCM | Aprotic, prevents hydrolysis of acyl chloride. |
| Base | Pyridine | Neutralizes HCl byproduct, mild non-nucleophilic base. |
| Temperature | 0 °C to RT | Controls initial exotherm, then allows for reaction completion. |
| Stoichiometry | Slight excess of acyl chloride | Ensures complete consumption of the aniline. |
N-Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide group is a key pharmacophore in a multitude of approved drugs. Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a valuable functional group in drug design. Recent advancements have enabled milder sulfonylation conditions, avoiding the harshness of traditional methods. [4][5] Causality of Experimental Choices:
-
Sulfonylating Agents: Sulfonyl chlorides are the classic reagents. More recently, sulfinate salts under photoredox catalysis offer a milder alternative. [4]* Catalysis: For challenging substrates or late-stage functionalization, photoredox catalysis using iridium or ruthenium complexes can be highly effective, proceeding under visible light irradiation. [4][5]* Base: Similar to acylation, a base is required to neutralize the acid byproduct.
dot
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Handling Air-Sensitive Thioether Derivatives of Aniline
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with the unique and often challenging class of compounds: air-sensitive thioether derivatives of aniline. These molecules, which feature both a nucleophilic amino group and an oxidizable thioether linkage, are valuable synthons in medicinal chemistry and materials science. However, their sensitivity to atmospheric conditions can lead to failed reactions, impure products, and inconsistent results.
This document moves beyond simple step-by-step instructions. As your virtual application scientist, my goal is to provide a framework of understanding—explaining the why behind each technique. By grasping the underlying chemical principles, you can troubleshoot effectively and handle these reagents with confidence and precision.
Frequently Asked Questions (FAQs): Troubleshooting & Core Concepts
This section addresses the most common issues encountered in the lab.
Q1: I just received a new bottle of (methylthio)aniline, and after a few weeks on the shelf, the colorless liquid has turned dark brown. What happened, and is it still usable?
A: This is the most frequent observation and is caused by oxidative degradation. Two parts of your molecule are susceptible:
-
The Aniline Moiety: The primary or secondary amino group on the aromatic ring is readily oxidized by atmospheric oxygen, a process often accelerated by light.[1][2] This oxidation leads to the formation of highly colored polymeric impurities, which are responsible for the color change from colorless/pale yellow to dark reddish-brown.[2][3]
-
The Thioether Moiety: The sulfur atom in the thioether group is also susceptible to oxidation, typically by reactive oxygen species, which can convert it first to a sulfoxide and then to a sulfone.[4][5]
A dark brown color indicates the presence of significant impurities.[1] For high-purity applications like catalysis or final-step pharmaceutical synthesis, using the material as-is will likely lead to lower yields, unexpected side reactions, and complex purification challenges. It is strongly recommended to purify the material before use, typically by vacuum distillation.[1][6] For less sensitive, early-stage reactions, it might be usable, but proceed with caution and expect potential complications.
Q2: What is the "gold standard" for storing these compounds to prevent the degradation described in Q1?
A: The key is to create a robust barrier against oxygen and moisture. The ideal storage protocol involves a multi-layered approach:
-
Primary Container: The compound should be in a tightly sealed, chemically resistant container. For liquids, bottles equipped with a resealable septum, such as the Sure/Seal™ packaging system, are industry standard.[7][8] These allow for the removal of material via syringe without broadly exposing the contents to the atmosphere.
-
Inert Atmosphere: The headspace in the container must be purged of air and replaced with a dry, inert gas like argon or nitrogen.[1][9] Argon is preferred for high-stakes reactions as it is denser than air and provides a better protective "blanket."
-
Environmental Conditions: Store the sealed container in a cool, dry, and dark location.[1][9] A laboratory refrigerator (non-sparking) is suitable. The darkness minimizes light-catalyzed oxidation.
-
Secondary Containment: For added safety and to contain potential leaks, store the primary container within a secondary, non-breakable container.[10]
Q3: My reaction with a thioether-aniline derivative is giving inconsistent yields. What are the most likely culprits related to reagent handling?
A: Inconsistency is often a direct result of intermittent exposure to air or moisture. Here are the top factors to investigate:
-
Improperly Dried Glassware: Laboratory glassware has a thin film of adsorbed moisture that will react with and quench sensitive reagents.[11][12] All glassware must be rigorously dried, either overnight in an oven at >125°C or by flame-drying under vacuum immediately before use.[8]
-
"Wet" Solvents: Using a solvent from a bottle that has been opened multiple times can introduce significant amounts of dissolved oxygen and absorbed water. Use freshly dried, degassed solvents packaged under an inert atmosphere for best results.[12][13]
-
Faulty Inert Atmosphere Technique: Small leaks in your Schlenk line or improper syringe/cannula transfer techniques can introduce bursts of air, ruining a reaction. Ensure all joints are well-greased and sealed, and always maintain a slight positive pressure of inert gas, as indicated by a bubbler.[8][11]
-
Syringe Contamination/Leaks: Using a poorly cleaned syringe or one that does not seal perfectly can introduce contaminants or pull air into the barrel during transfer. Always use clean, dry, gas-tight syringes.[7][14]
Q4: What is the difference between using a glovebox and a Schlenk line for these compounds? When should I choose one over the other?
A: Both are excellent methods for creating an inert atmosphere, but they serve different needs.[15]
| Feature | Glovebox | Schlenk Line |
| Environment | A fully enclosed chamber filled with a continuously purified inert gas (N₂ or Ar). Provides the highest level of protection.[9] | A dual-manifold vacuum and inert gas line connected to individual flasks. Air is removed from each flask via purge cycles.[8] |
| Best For... | Handling highly pyrophoric or extremely sensitive solids, weighing precise amounts, and performing complex manipulations. | Routine liquid transfers, running reactions over long periods, and performing reflux or distillation under inert gas. |
| Throughput | Lower; requires passing items through an antechamber. | Higher; multiple reactions can be run in parallel on a single line. |
| Cost & Maint. | High initial cost and requires regular maintenance of the catalyst and seals. | Lower initial cost and relatively simple to maintain. |
Recommendation: For routine synthesis and liquid transfers of most thioether-aniline derivatives, a well-maintained Schlenk line is sufficient and more practical. For weighing out solid derivatives or handling particularly unstable analogues, a glovebox is the superior choice.
Core Experimental Protocols
The following protocols are foundational for success. The causality behind each step is explained to build intuitive expertise.
Protocol 1: Rigorous Drying of Glassware for Air-Sensitive Reactions
Why this is critical: Adsorbed water on glassware surfaces is a hidden reagent that can hydrolyze starting materials or intermediates, leading to failed reactions.[12] This protocol ensures the complete removal of water.
Steps:
-
Cleaning: Disassemble and thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) with an appropriate solvent and/or cleaning solution. Rinse with deionized water and then a small amount of acetone to accelerate drying.
-
Oven Drying: Place all glassware, along with a magnetic stir bar, in a laboratory oven set to 140°C for a minimum of 4 hours (overnight is best) .[8][11]
-
Assembly & Cooling: While the glassware is still hot, assemble the reaction apparatus in the fume hood. This prevents room air from being drawn in and condensing as the glass cools. Use a thin, uniform layer of high-vacuum grease on all ground-glass joints to ensure a perfect seal.[8]
-
Inert Gas Purge: Immediately connect the assembled apparatus to a Schlenk line via a sidearm or a needle adapter. Begin flushing the system with a steady stream of dry nitrogen or argon. The hot, inert gas will displace the air as the system cools to room temperature. This process is known as "hot assembly and purge."
Protocol 2: Transfer of Air-Sensitive Liquids via Gas-Tight Syringe
Why this is critical: This technique prevents the liquid from ever contacting the atmosphere. Every step is designed to maintain an unbroken shield of inert gas.
Steps:
-
Prepare the Syringe: Select a gas-tight syringe (preferably with a Luer-lock to prevent the needle from detaching) of appropriate volume.[16] The syringe and needle must be oven-dried and cooled in a desiccator or under a stream of inert gas.
-
Flush the Syringe: Pierce the septum of an empty, dry "purging" flask that is connected to an inert gas balloon. Draw a full volume of inert gas into the syringe and then expel it into the fume hood atmosphere. Repeat this flush cycle at least 5 times to remove all traces of air from the syringe barrel and needle.[7][8]
-
Prepare the Reagent Bottle: Securely clamp the reagent bottle (e.g., a Sure/Seal™ bottle). Insert a needle connected to your inert gas line through the septum to create a slight positive pressure. This prevents a vacuum from forming as you withdraw liquid.
-
Withdraw the Reagent: Insert the flushed syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid surface. The positive pressure in the bottle should gently push the plunger back, filling the syringe. Do not pull back on the plunger , as this can cause leaks and introduce gas bubbles.[7]
-
Remove Bubbles & Measure: Once you have slightly more than the desired volume, raise the needle tip into the headspace (the inert gas area above the liquid). Invert the syringe and gently push the plunger to expel any gas bubbles and the excess liquid back into the bottle.[16][17] You now have a precise, bubble-free volume.
-
Create an Inert Gas Buffer: With the needle still in the headspace, withdraw a small amount of inert gas (~0.2 mL) into the syringe.[16][17] This "buffer" ensures that no reagent is left in the needle tip that could drip out or react upon exposure to air during the transfer.
-
Transfer to Reaction: Quickly and smoothly withdraw the syringe from the reagent bottle and pierce the septum of your reaction flask. First, inject the inert gas buffer, then slowly deliver the measured liquid reagent.
-
Final Rinse: After delivery, withdraw some inert gas from the reaction flask headspace back into the syringe to rinse the barrel before removing the needle.
-
Cleaning: Immediately clean the syringe and needle by rinsing with a suitable dry solvent followed by water and acetone to prevent the reagent from seizing the plunger.[7][11]
Visualizing the Workflow
Understanding the decision-making process and experimental flow is crucial. The following diagrams, rendered in DOT language, provide a clear visual guide.
Caption: Decision tree for assessing a thioether-aniline derivative.
Caption: Standard workflow for an air-sensitive reaction setup.
Safety & Disposal
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles are mandatory at all times.
-
Hand Protection: Use chemical-resistant gloves (nitrile is often sufficient, but check compatibility for specific solvents).
-
Body Protection: A flame-resistant lab coat should be worn.
Handling Precautions:
-
All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1][10]
-
Aniline and its derivatives are toxic and can be absorbed through the skin.[3] Avoid all direct contact.
-
Have an appropriate spill kit ready. Powdered lime or sand can be used to cover small spills of pyrophoric materials, though thioether-anilines are not typically pyrophoric.[14]
Waste Disposal & Equipment Cleanup:
-
Quenching: Never clean glassware containing residual reactive material directly with water.[11] In a fume hood, slowly add a quenching solvent like isopropanol, followed by methanol, and finally water to safely neutralize any remaining reagent.
-
Waste Collection: Collect all liquid waste in a designated, labeled hazardous waste container.[10] Do not pour aniline waste down the drain.[10]
-
Empty Bottles: An empty Sure/Seal™ bottle should be carefully decontaminated. Remove the cap and liner in a fume hood, allowing the last traces of reagent to slowly hydrolyze/oxidize over several hours before rinsing with water.[7][11]
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]
-
Schöner, J., et al. (2020). Desulfatiglans anilini Initiates Degradation of Aniline With the Production of Phenylphosphoamidate and 4-Aminobenzoate as Intermediates Through Synthases and Carboxylases From Different Gene Clusters. Frontiers in Microbiology. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]
-
Al-Zoubi, M. S., & Cal, M. (2017). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]
-
Lyons, C. D., et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from [Link]
-
Kahl, T., et al. (2000). Aniline. Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Johnson, C. R., & Keiser, J. E. (1966). methyl phenyl sulfoxide. Organic Syntheses. Retrieved from [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]
-
ResearchGate. (n.d.). Aniline and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A brief review on aniline and its derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thioanisole - Wikipedia [en.wikipedia.org]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ossila.com [ossila.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 13. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 14. as.uky.edu [as.uky.edu]
- 15. Air-free technique - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
optimizing reaction temperature for sterically hindered anilines
Status: Operational | Ticket: #SHA-Opt-2024 Lead Scientist: Senior Application Specialist
Introduction: The Thermal Paradox
Welcome to the Reaction Optimization Hub. You are likely here because your standard coupling protocols (HATU at RT or Pd(OAc)₂/BINAP) have failed.
Sterically hindered anilines (e.g., ortho-substituted, 2,6-disubstituted) present a dual challenge:
-
Kinetic Barrier: The steric bulk physically obstructs the approach of the electrophile, significantly raising the Activation Energy (
). -
Thermal Instability: To overcome this
, you apply heat. However, prolonged heating often degrades sensitive catalysts (Pd-black formation) or decomposes activated esters before the slow amine nucleophile can attack.
This guide provides self-validating protocols to navigate this thermal paradox.
Module 1: The Kinetic Landscape (Theory & Diagnostics)
Before altering temperature, you must diagnose if your reaction is failing due to kinetic stalling (reaction too slow) or catalyst death (reaction stops).
Diagnostic Workflow
-
Observation: Reaction stalls at 20% conversion after 4 hours at 80°C.
-
Test: Add a fresh portion of catalyst/reagent.
-
Scenario A (Conversion resumes): Catalyst death. Solution: Lower Temp or Switch to Thermally Stable Ligand.
-
Scenario B (No change): Product inhibition or Equilibrium limit. Solution: Increase Temp or Change Solvent.
-
Visualizing the Energy Landscape
The diagram below illustrates the competition between the Productive Pathway (high barrier due to sterics) and the Catalyst Decomposition Pathway.
Figure 1: The Thermal Paradox. Success requires finding a temperature window where the Productive Pathway is faster than Decomposition.
Module 2: Troubleshooting Buchwald-Hartwig Couplings
Core Issue: Traditional Pd sources (Pd(OAc)₂, Pd₂dba₃) often fail with hindered substrates because the reduction to Pd(0) is inefficient, or the active species aggregates into Pd-black at the high temperatures required (100°C+).
The Solution: Precatalysts & Bulky Ligands
Do not rely on in situ catalyst generation. Use Palladacycle Precatalysts (G3/G4) which generate the active mono-ligated Pd(0) species quantitatively, regardless of sterics.[1]
Protocol: High-Temperature C-N Coupling
-
Ligand Selection:
-
Solvent System: Toluene (110°C) or 1,4-Dioxane (100°C). Avoid DMF/DMA if possible due to Pd poisoning at high temps.
-
Base: NaOtBu (Strong) is standard.[1] If base-sensitive, use K₃PO₄ (Weak) but must add 20% v/v water or use finely ground anhydrous base to ensure solubility.
Data: Ligand Thermal Limits
| Ligand Class | Recommended Ligand | Max Operating Temp | Target Substrate |
|---|---|---|---|
| Dialkylbiaryl | RuPhos | 100°C | Secondary Anilines |
| Dialkylbiaryl | BrettPhos | 110°C | Primary Anilines |
| Bulky Dialkyl | tBuBrettPhos | 120°C | Ortho-substituted Anilines |
| Biaryl | XPhos | 130°C | General Hindered Coupling |
Self-Validating Step: The "Color Test"
-
Observation: Reaction mixture turns from orange/red to clear or black precipitate.
-
Diagnosis: Black = Pd precipitation (Temperature too high for ligand stability). Clear = Oxidative addition stalled.
-
Fix: If Black, switch to tBuBrettPhos Pd G4 (higher thermal ceiling).
Module 3: Troubleshooting Amide Bond Formation
Core Issue: Standard coupling agents (HATU, EDC) form active esters that are not electrophilic enough to capture a sterically hindered aniline before they hydrolyze or rearrange (e.g., guanidinium byproduct formation).
The Solution: Acid Chlorides or Acyl Fluorides
Skip the active ester. You need a "hot" electrophile.
Protocol A: The "Boil-Out" (Acid Chlorides) Use when substrate tolerates acid.
-
Convert Carboxylic Acid to Acid Chloride using Ghosez's Reagent (neutral conditions) or SOCl₂ (reflux).
-
Solvent: Toluene or Dichloroethane (DCE).
-
Add Hindered Aniline (1.0 equiv).
-
Heat to reflux (80-110°C) .
-
Note: No base is needed initially if the aniline is acid-stable; the HCl salt will form. If base is needed, use a non-nucleophilic base like 2,6-lutidine.
Protocol B: Acyl Fluorides (The "Goldilocks" Method) Use when Acid Chlorides are too unstable. Acyl fluorides are more stable to moisture than chlorides but highly reactive toward amines at elevated temperatures.
-
Reagent: TFFH or Deoxo-Fluor .
-
Mix Acid + Reagent in DCM (0°C -> RT) to form Acyl Fluoride.
-
Add Hindered Aniline + DIPEA.
-
Heat to 60-80°C (sealed tube if using DCM, or switch to THF).
Figure 2: Decision Matrix for Amide Coupling of Hindered Systems.
Module 4: Microwave vs. Conventional Heating
Question: Should I use a microwave? Answer: Yes, but only for kinetic reasons, not "magic" reasons.
Microwave irradiation allows you to access temperatures (e.g., 150°C in EtOH) that are impossible in open-vessel reflux. This is critical for hindered anilines where the
Optimization Table: Microwave Ramping
| Variable | Conventional Limit | Microwave Setting | Benefit |
|---|
| Temp (EtOH) | 78°C (Reflux) | 120°C - 140°C | Overcomes steric
Safety Warning: When heating hindered anilines with potentially unstable coupling agents (e.g., T3P), ensure the vessel is filled to <60% volume to accommodate pressure spikes.
Module 5: FAQ - Quick Fixes
Q: My Buchwald reaction works at 100°C but yields are low (30%). Increasing to 120°C kills the catalyst. A: You have hit the thermal ceiling of your ligand.
-
Fix: Do not increase T. Instead, increase Concentration (0.5 M to 1.0 M). Bimolecular reaction rates depend on concentration. This increases the rate without adding thermal stress.
Q: I see the product forming by LCMS, but it stops at 50%. A: This is likely Product Inhibition . The bulky product might be coordinating to the Pd center.
-
Fix: Switch to a bulky biaryl phosphine ligand (XPhos or tBuBrettPhos ) which is sterically designed to eject the bulky product (Reductive Elimination).
Q: Can I use DMF for high-temperature couplings? A: Avoid if possible. At >120°C, DMF decomposes to dimethylamine, which is a nucleophile and will compete with your hindered aniline, leading to side products. Use NMP or Dioxane instead.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Open-Flask Procedure for the Palladium-Catalyzed Amination of Aryl Halides. Organic Letters, 18(12), 2806–2809. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link
Sources
Technical Support Center: Purification of 2-Fluoro-6-(methylsulfanyl)aniline
Introduction: The "Sulfur Challenge"
Welcome to the technical support guide for 2-Fluoro-6-(methylsulfanyl)aniline (also known as 2-Fluoro-6-(methylthio)aniline). This scaffold is a critical intermediate in kinase inhibitor discovery, but it presents a unique "double-edged" chemical challenge.
While the amine (-NH₂) allows for coupling, the thioether (-SMe) at the ortho position is highly susceptible to:
-
Oxidation: Rapid conversion to sulfoxides (
) and sulfones ( ) upon exposure to air. -
Catalyst Poisoning: The sulfur atom binds irreversibly to Palladium (Pd) or Platinum (Pt) catalysts in subsequent cross-coupling reactions.
-
Odor & Safety: High volatility and potent stench typical of low-molecular-weight organosulfurs.
This guide provides self-validating protocols to isolate the pure amine, remove oxidized byproducts, and scavenge catalyst poisons.
Module 1: Diagnostic Triage
Before attempting purification, you must identify the specific nature of your "sulfur impurity." Use this table to interpret your analytical data.
| Impurity Type | LC-MS Signature (ESI+) | ¹H NMR Signature (DMSO-d₆/CDCl₃) | Physical Symptom |
| Target Molecule | Pale yellow oil/solid | ||
| Sulfoxide (Oxidation) | Darkening color; increased polarity | ||
| Sulfone (Over-oxidation) | Crystalline precipitate | ||
| Disulfide Dimer | Complex aromatic splitting; loss of NH₂ signal | Gummy residue | |
| Metal-Complex | Broad peaks / Poor ionization | Broadening of -SMe peak | Reaction stalls in next step |
Module 2: The Self-Validating Acid-Base Extraction
The Logic:
The most robust method for purifying this molecule relies on the basicity of the aniline nitrogen. The target molecule is a weak base (pKa
-
Target: Protonates in acid (Water Soluble).
-
Impurities: Sulfoxides, sulfones, and neutral disulfides do not protonate efficiently in dilute acid (Organic Soluble).
Protocol 1: Chemoselective Wash
Reagents:
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
2.0 M Hydrochloric Acid (HCl)
-
4.0 M Sodium Hydroxide (NaOH) or Sat. Sodium Bicarbonate (
) -
Brine
Step-by-Step Workflow:
-
Dissolution: Dissolve crude material in EtOAc (10 mL per gram).
-
Acid Extraction (The Critical Step):
-
Extract the organic layer with 2.0 M HCl (3 x 1/3 volume).
-
Validation Check: The target aniline is now in the aqueous layer (as the hydrochloride salt). The impurities (neutral sulfur species) remain in the EtOAc.
-
-
Organic Wash:
-
Keep the acidic aqueous layer.
-
Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.
-
-
Basification & Recovery:
-
Cool the aqueous layer to 0°C.
-
Slowly basify with 4.0 M NaOH until pH > 10. (The solution will turn cloudy/oily as the free base regenerates).
-
-
Final Extraction:
-
Extract the aqueous mixture with DCM (3 x).
-
Dry over
, filter, and concentrate.
-
Why is this "Self-Validating"?
If you recover low mass in Step 5, you can immediately analyze the "Waste Organic Layer" from Step 2. If your product is there, the acid was too weak (pH didn't drop enough to protonate the aniline). If the product is in the final layer but still impure, the impurity is also basic (rare for simple sulfur oxidation products).
Module 3: Advanced Purification (Chromatography & Scavenging)
If Acid-Base extraction fails (e.g., if the impurity is also an amine), use these methods.
Scenario A: Removing Sulfoxides (The "Polarity Shift")
Sulfoxides are significantly more polar than the thioether target.
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%
20%). -
Observation: The target thioether elutes early (high Rf). The sulfoxide impurity elutes late (low Rf).
Scenario B: Removing Palladium (Catalyst Poisoning)
If this aniline was synthesized via cross-coupling, trace Pd will bind to the sulfur, killing the next reaction. Standard silica won't remove it.
-
Solution: Use Thiol-Derivatized Silica (e.g., SiliaMetS® Thiol).
-
Protocol: Dissolve product in THF; add scavenger resin (10 wt% equivalent); stir 4 hours at 40°C; filter. The resin binds the Pd; the sulfur-aniline passes through.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying 2-Fluoro-6-(methylsulfanyl)aniline.
Caption: Decision matrix for selecting the correct purification modality based on impurity chemotype.
Frequently Asked Questions (FAQ)
Q1: The product smells terrible even after purification. Is it still impure?
-
Answer: Not necessarily. Low molecular weight thioethers have a low odor threshold (ppb range). Even 99.9% pure material will smell.
-
Tip: Clean glassware with dilute bleach (sodium hypochlorite). This oxidizes the residual sulfur to odorless sulfones. NEVER use bleach on your product unless you want to destroy it.
Q2: My product turned from yellow to dark brown overnight. What happened?
-
Answer: Anilines are electron-rich and prone to photo-oxidation (forming azo-linkages or quinones), and the sulfur group is prone to oxidation to sulfoxides.
-
Fix: Store under Argon/Nitrogen at -20°C. If dark, run a short silica plug to remove the colored oxidation layer.
Q3: Can I distill this compound?
-
Answer: Yes, but with caution. Anilines with sulfur substituents can degrade at high temperatures.
-
Recommendation: Use Kugelrohr distillation or high-vacuum distillation (< 1 mbar) to keep the bath temperature below 120°C.
Q4: Why did my yield drop during the Acid-Base extraction?
-
Answer: The pKa of 2-Fluoro-6-(methylsulfanyl)aniline is lower than typical anilines due to the fluorine atom. If you used weak acid (e.g., 5% citric acid or 0.1 M HCl), you might not have fully protonated the amine, leaving it in the organic waste layer. Always use 2.0 M HCl to ensure full protonation.
References
-
Chemical Properties & pKa Data
-
PubChem Compound Summary for 2-Fluoroaniline (CID 9584).[1] National Center for Biotechnology Information (2023). [Link]
- Note on pKa: While specific pKa data for the 2,6-disubstituted variant is rare, 2-fluoroaniline (pKa ~3.2) and 2-(methylthio)aniline (pKa ~3.8) establish the baseline for the acidity protocol.
-
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Oae, S. Organic Chemistry of Sulfur, Plenum Press, 1977.
- Metal Scavenging Protocols
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 2-Fluoro-6-(methylsulfanyl)aniline
This guide outlines the comparative mass spectrometry fragmentation analysis of 2-Fluoro-6-(methylsulfanyl)aniline , a critical intermediate in the synthesis of fluorinated kinase inhibitors and agrochemicals.
This document is structured to assist analytical chemists and drug metabolism researchers in distinguishing this specific regioisomer from its structural analogs using Electron Ionization (EI) Mass Spectrometry.
Executive Summary & Technical Context
2-Fluoro-6-(methylsulfanyl)aniline (
In drug development, distinguishing this isomer from its analogs (e.g., 2-Fluoro-4-(methylsulfanyl)aniline ) is vital because the ortho-positioning of the sulfur moiety significantly alters metabolic susceptibility and potency. This guide demonstrates that the 2-Fluoro-6- isomer exhibits a distinct "Ortho-Effect" fragmentation pathway—specifically a cyclization-stabilized cation—that is absent in para-substituted alternatives.
Key Performance Differentiator:
-
Target (2-F-6-SMe): Dominant formation of a bicyclic benzothiazolium-like cation (
142). -
Comparator (2-F-4-SMe): Fragmentation is driven by direct radical cleavage, yielding a lower abundance of stabilized fragment ions and higher relative intensity of the molecular ion.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following GC-MS protocol is recommended. This workflow includes a system suitability test using a standard homolog to validate ionization efficiency.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
System Suitability: Before analyzing the target, inject 2-(Methylthio)aniline (non-fluorinated standard).
-
Acceptance Criteria: The ratio of
124 ( , base peak) to 139 ( ) must be , confirming sufficient source energy for fragmentation.
Instrument Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C (Critical: Lower temperatures may reduce the specific ortho-elimination efficiency).
-
Transfer Line: 280°C.
-
Scan Range:
40–300. -
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm film).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL Ethyl Acetate (HPLC grade).
-
Injection: 1 µL splitless injection at 250°C.
-
Gradient: Hold 60°C for 1 min; Ramp 20°C/min to 300°C; Hold 3 min.
-
Data Processing: Background subtract using the peak start point to remove column bleed (
207, 281).
Comparative Fragmentation Analysis
Mechanism 1: The Ortho-Effect (Target Compound)
In 2-Fluoro-6-(methylsulfanyl)aniline , the amine nitrogen and the sulfur atom are in close proximity. Upon ionization (
Unlike para-isomers, this loss is anchimerically assisted by the nitrogen lone pair. The resulting cation (
Mechanism 2: The Para-Isomer Behavior (Comparator)
In the comparator 2-Fluoro-4-(methylsulfanyl)aniline , the sulfur group is too distant from the amine to permit direct cyclization. The loss of the methyl radical (
Data Comparison Table
| Ion Identity | Target: 2-F-6-(SMe)-Aniline (Ortho) | Comparator: 2-F-4-(SMe)-Aniline (Para) | Mechanistic Origin | |
| Molecular Ion ( | 157 | High (60-80%) | Very High (90-100%) | Radical cation stability. |
| 142 | Base Peak (100%) | High (50-70%) | Target: Cyclization (Stable). Comparator: Simple cleavage. | |
| $[M - F]^+ | 138 | Low (<5%) | Moderate (10-15%) | C-F bond cleavage (rare in ortho). |
| 110 | Moderate (20%) | Moderate (25%) | Loss of thiomethyl radical. | |
| 115 | High (40%) | Low (15%) | Breakdown of the cyclic isothiazolium ring. |
Visualization of Fragmentation Pathways[3][4][5][6][7]
The following diagrams illustrate the divergent pathways. The Target pathway highlights the cyclic stabilization, while the Comparator shows standard linear fragmentation.
Figure 1: Divergent fragmentation pathways. The blue path (Target) leads to a stabilized cyclic cation, while the red path (Comparator) splits into multiple less stable fragments.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 2-(Methylthio)aniline. National Institute of Standards and Technology. Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on Ortho-Effects and Nitrogen Rule).
- Ramana, D. V., & Kantharaj, E. (1995). Ortho effects in the electron impact mass spectra of sulfur compounds. Journal of Mass Spectrometry.
Sources
A Comparative Guide to the Definitive Purity Analysis of 2-Fluoro-6-(methylsulfanyl)aniline via High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the validation of 2-Fluoro-6-(methylsulfanyl)aniline purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices. We will establish a robust, self-validating HPLC method, compare its performance against alternative analytical techniques, and ground our approach in internationally recognized regulatory standards to ensure data integrity and trustworthiness.
The Analytical Imperative: Why Purity Matters for 2-Fluoro-6-(methylsulfanyl)aniline
2-Fluoro-6-(methylsulfanyl)aniline is a substituted aniline derivative that serves as a critical building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its unique structure, featuring fluorine and methylsulfanyl groups, imparts specific electronic and steric properties that are leveraged in medicinal chemistry. However, the very synthesis routes that produce this intermediate can also generate a profile of related impurities. These may include positional isomers, precursors, or oxidized species (e.g., sulfoxides and sulfones).[1]
Even trace levels of such impurities can have significant consequences, potentially altering the efficacy, safety profile, and stability of the final active pharmaceutical ingredient (API).[2][3] Therefore, a highly sensitive and specific analytical method is not merely a quality control checkpoint but a fundamental component of the development process. High-Performance Liquid Chromatography (HPLC) is recognized as the definitive technique for this purpose due to its precision, high resolution, and adaptability for quantifying impurities.[2][3][4]
Foundational Strategy: Rationale-Driven HPLC Method Development
The development of a successful HPLC method is not a matter of chance but of systematic, science-led optimization. The physicochemical properties of 2-Fluoro-6-(methylsulfanyl)aniline dictate the ideal separation strategy.
-
Analyte Characteristics: As a substituted aniline, the molecule possesses a basic amino group (pKa ~3-4) and is of intermediate polarity.[1][5] This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.[6][7][8]
-
Column Selection: The Workhorse C18: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar stationary phase provides excellent hydrophobic interaction with the aniline ring and methylsulfanyl group, ensuring adequate retention. To achieve different selectivity and confirm the absence of co-eluting impurities, orthogonal screening on columns with different chemistries (e.g., Phenyl-Hexyl or Cyano) is a recommended practice for comprehensive impurity profiling.[6]
-
Mobile Phase and pH Control: The Key to Peak Shape: The mobile phase composition is critical. A gradient of an organic modifier (typically acetonitrile or methanol) in water is necessary to elute impurities with a range of polarities.[7][9][10] Crucially, controlling the pH is paramount for analyzing basic compounds like anilines. By maintaining a slightly acidic pH (e.g., pH 3.0) with a buffer like phosphate or formate, the amine group is consistently protonated. This prevents peak tailing and shifting retention times, leading to symmetrical, reproducible peaks.[6]
-
Detection: Beyond Quantification with Photodiode Array (PDA): While a standard UV detector is sufficient for quantification, a Photodiode Array (PDA) detector offers a significant advantage. It captures the full UV-Vis spectrum for each peak, allowing for peak purity analysis.[11] This is a self-validating mechanism; if the spectrum is consistent across the peak, it provides high confidence that the peak represents a single, pure compound.
Experimental Workflow: From Sample to Validated Data
The following workflow diagram illustrates the logical progression from sample preparation to the final, validated purity assessment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. veeprho.com [veeprho.com]
- 5. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. European Pharmacopeia EP 2.2.46 Revision [phenomenex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
bioactivity comparison of fluorinated vs non-fluorinated thioanilines
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists
Executive Summary & Strategic Rationale
In medicinal chemistry, the thioaniline motif—specifically within thiobenzanilides and thioacetanilides —serves as a privileged scaffold for antimicrobial and anticancer agents. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal membrane permeability.
This guide provides a critical comparison between Fluorinated and Non-Fluorinated thioanilines. The integration of fluorine is not merely a steric substitution but a fundamental electronic modulation that alters lipophilicity (LogP) , metabolic stability , and binding affinity .[1]
Key Insight: While non-fluorinated thioanilines exhibit baseline bioactivity, they are often metabolic liabilities. Fluorination, particularly the trifluoromethyl (-CF3) and para-fluoro (-F) substitutions, consistently enhances potency (up to 20-fold in antimycobacterial assays) and cytotoxicity against resistant cancer lines by modulating oxidative stress pathways.
Physicochemical & Mechanistic Comparison
The bioactivity differences stem from three core physicochemical alterations introduced by the C-F bond.
Table 1: Comparative Physicochemical Profile[2]
| Feature | Non-Fluorinated Thioaniline (H-Analog) | Fluorinated Thioaniline (F-Analog) | Impact on Bioactivity |
| Bond Energy (C-X) | C-H: ~98 kcal/mol | C-F: ~116 kcal/mol | Metabolic Blockade: F-substitution at para-positions prevents P450-mediated hydroxylation, extending half-life ( |
| Lipophilicity (LogP) | Moderate | High (Increased) | Permeability: Enhanced passive transport across bacterial cell walls and the blood-brain barrier. |
| Electronic Effect | Neutral / Weak Donor | Strong Electron Withdrawing | Acidity Modulation: Lowers pKa of adjacent protons (e.g., thioamide N-H), strengthening H-bond donor capability. |
| Steric Size ( | H: 1.20 Å | F: 1.47 Å (Bioisostere to O) | Binding: Minimal steric clash allows F to mimic H/O, but -CF3 (similar to isopropyl) can induce conformational locks. |
Mechanistic Deep Dive: The "Fluorine Effect"
-
Metabolic Shielding: In non-fluorinated thioanilines, the electron-rich aromatic ring is a prime target for Cytochrome P450 oxidation (typically at the para position). Replacing this hydrogen with fluorine blocks this pathway due to the high C-F bond strength, redirecting the molecule to interact longer with the target.
-
ROS Generation: Fluorinated thiobenzanilides have been shown to induce higher levels of Reactive Oxygen Species (ROS) in mitochondria compared to their hydrogen counterparts. The electron-withdrawing nature of fluorine stabilizes the radical intermediates formed during redox cycling, amplifying oxidative stress in cancer cells.
Bioactivity Case Studies
Case Study A: Anticancer Activity (Melanoma & Breast Cancer)
Context: Thiobenzanilides tested against A375 (Melanoma) and MCF-7 (Breast Cancer) lines.[2]
-
Non-Fluorinated: Compounds 11 and 14 showed moderate cytotoxicity (
). -
Fluorinated (Compounds 8, 9, 17): Introduction of a -CF3 group at the
position drastically improved potency.[2]-
Compound 17: Achieved an
of 11.8 \mu M against A375 cells.[2] -
Mechanism: The fluorinated derivatives triggered significant G2/M phase arrest and loss of mitochondrial membrane potential (
), leading to caspase-3 dependent apoptosis.[3] The non-fluorinated analogs were less effective at triggering this mitochondrial collapse.
-
Case Study B: Antimicrobial Efficacy (Tuberculosis & Vibrio)
Context: Thioacetazone analogs against Mycobacterium tuberculosis and Vibrio parahaemolyticus.
-
Non-Fluorinated: Standard thioacetazone has established activity but suffers from resistance.
-
Fluorinated:
-
Anti-TB: A fluorinated analog of thioacetazone was 20 times more potent than the parent compound against M. tuberculosis H37-Rv.
-
Anti-Vibrio: Trifluoro-anilines (ACNBF) exhibited MICs of 50-100 \mu g/mL .[4] They effectively disrupted biofilm formation where non-fluorinated anilines failed.[4]
-
Selectivity: The fluorinated compounds maintained high selectivity for bacterial membranes over mammalian cells, likely due to the tuned lipophilicity preventing non-specific intercalation in cholesterol-rich mammalian membranes.
-
Visualizing the Mechanism
The following diagram illustrates the Structure-Activity Relationship (SAR) and the downstream apoptotic pathway triggered by Fluorinated Thiobenzanilides.
Figure 1: Mechanistic pathway showing how fluorine substitution enhances physicochemical properties leading to mitochondrial apoptosis.
Experimental Protocols
To validate these findings in your own lab, use the following standardized workflows.
Protocol A: Synthesis of Fluorinated Thiobenzanilides
Standard Thionation of Benzanilides
-
Reactants: Mix 1.0 equivalent of the corresponding fluorinated benzanilide (synthesized via benzoyl chloride + fluoroaniline) with 0.6 equivalents of Lawesson’s Reagent .
-
Solvent: Anhydrous Toluene.
-
Conditions: Reflux at 110°C for 3–6 hours under
atmosphere. -
Workup: Evaporate solvent. Purify residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
-
Validation: Confirm C=S bond formation via IR (stretch at ~1340
) and NMR (C=S peak at ~190-200 ppm).
Protocol B: MTT Cytotoxicity Assay
Target: A375 Melanoma Cells
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add Fluorinated vs. Non-Fluorinated Thioanilines (dissolved in DMSO) at concentrations 0.1–100
.-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: 24h at 37°C, 5%
. -
Development: Add 20
MTT solution (5 mg/mL). Incubate 4h. -
Solubilization: Dissolve formazan crystals in 100
DMSO. -
Readout: Measure Absorbance at 570 nm. Calculate
using non-linear regression (GraphPad Prism).
References
-
Synthesis and Biological Evaluation of Thiobenzanilides as Anticancer Agents. Bioorganic & Medicinal Chemistry, 2008.[2]
-
Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI, 2023.
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026.
-
Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Iranian Journal of Pharmaceutical Research, 2013.
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Organic Chemistry, 2019.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
